molecular formula C16H19NO3 B5874165 ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate

ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate

Cat. No.: B5874165
M. Wt: 273.33 g/mol
InChI Key: IICUATOSVFANFN-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate, also known as EDC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EDC is a heterocyclic compound that is synthesized through a multi-step process.

Scientific Research Applications

Ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, this compound has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In materials science, this compound has been studied for its potential use in the development of new materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules. This compound has also been shown to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory molecules. In vivo studies have shown that this compound can reduce the size of tumors in animal models and reduce the severity of inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. This compound is also stable under a wide range of conditions, which makes it a useful tool for studying the effects of various treatments on cells and tissues. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for research on ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate. One area of interest is the development of new cancer treatments based on this compound. Another area of interest is the development of new pesticides based on this compound. Additionally, this compound could be studied for its potential use in the development of new materials with unique properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
This compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of this compound is a complex process that requires expertise in organic chemistry. This compound has been studied for its potential applications in medicine, agriculture, and materials science. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has several advantages for use in lab experiments, but it also has some limitations. Further research is needed to fully understand the potential applications of this compound in various fields.

Synthesis Methods

The synthesis of ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate involves a multi-step process that includes the reaction of a cycloheptanone with ethyl acetoacetate, followed by a series of reactions that lead to the formation of the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Properties

IUPAC Name

ethyl 2-ethyl-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-5-17-10(3)12-7-8-15(18)14(16(19)20-6-2)9-13(12)11(17)4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICUATOSVFANFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2C=CC(=O)C(=CC2=C1C)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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